1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane
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Overview
Description
1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane is a complex organic compound featuring a diazepane ring substituted with a pyrazolylsulfonyl group and a trifluoromethylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane typically involves multiple steps:
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Formation of the Pyrazole Ring:
- Starting with a suitable precursor, such as 1-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.
- Common reagents: hydrazine, acetylacetone.
- Conditions: reflux in ethanol or other suitable solvents.
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Sulfonylation:
- The pyrazole ring is then sulfonylated using sulfonyl chloride derivatives.
- Common reagents: sulfonyl chloride, base (e.g., triethylamine).
- Conditions: room temperature to mild heating.
-
Formation of the Diazepane Ring:
- The diazepane ring is formed through a cyclization reaction involving appropriate diamines and dihalides.
- Common reagents: diamines (e.g., ethylenediamine), dihalides (e.g., 1,4-dibromobutane).
- Conditions: reflux in a suitable solvent.
-
Benzoylation:
- The final step involves the introduction of the trifluoromethylbenzoyl group.
- Common reagents: trifluoromethylbenzoyl chloride, base (e.g., pyridine).
- Conditions: room temperature to mild heating.
Industrial Production Methods: Industrial production may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogenation over palladium catalysts.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or benzoyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Reduced derivatives with lower oxidation states.
Substitution: Substituted products with new functional groups replacing the original ones.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the development of enzyme inhibitors.
- Used in the study of protein-ligand interactions.
Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- Possible applications in drug design and development.
Industry:
- Utilized in the synthesis of specialty chemicals.
- Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the diazepane ring can provide conformational flexibility.
Comparison with Similar Compounds
- 1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-[2-(trifluoromethyl)phenyl]-1,4-diazepane.
- 1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]-1,4-diazepane.
Uniqueness:
- The presence of both the trifluoromethylbenzoyl and pyrazolylsulfonyl groups in 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane provides a unique combination of electronic and steric properties.
- This compound may exhibit distinct reactivity and binding characteristics compared to its analogs, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O3S/c1-22-12-13(11-21-22)28(26,27)24-8-4-7-23(9-10-24)16(25)14-5-2-3-6-15(14)17(18,19)20/h2-3,5-6,11-12H,4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOZEBRQMZMVFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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